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molecular formula C6H10N4O2 B8777627 5-Hydrazinyl-2,4-dimethoxypyrimidine

5-Hydrazinyl-2,4-dimethoxypyrimidine

Cat. No. B8777627
M. Wt: 170.17 g/mol
InChI Key: CLGSYESNOLXMGI-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

Di-tert-butyl 1-(2,4-dimethoxypyrimidin-5-yl)hydrazine-1,2-dicarboxylate (Step 46.7) (453 g, 1.223 mol) was dissolved in MeOH (2.5 L) and cooled down to 0° C. HCl 4N in gioxane (2.5 L, mol) was added and the resulting mixture was stirred at RT overnight. The reaction was concentrated under reduced pressure, NH3 4 N (2 L) was added, the resulting mixture was stirred for 1 hr and concentrated under reduced pressure. CH2Cl2 (2 L) was added, the suspension was filtrated off and the filtrate was concentrated under reduced pressure. The crude product was stirred with Et2O (2 L) at 0° C. for 30 min. The resulting suspension was filtrated off and dried to afford the title product (150 g, 864 mmol, 70% yield) as light beige solid. tR: 0.32 min (LC-MS 1); ESI-MS: 171 [M+H]+ (LC-MS 1).
Name
Di-tert-butyl 1-(2,4-dimethoxypyrimidin-5-yl)hydrazine-1,2-dicarboxylate
Quantity
453 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([N:11](C(OC(C)(C)C)=O)[NH:12]C(OC(C)(C)C)=O)=[CH:5][N:4]=1.Cl>CO>[NH:11]([C:6]1[C:7]([O:9][CH3:10])=[N:8][C:3]([O:2][CH3:1])=[N:4][CH:5]=1)[NH2:12]

Inputs

Step One
Name
Di-tert-butyl 1-(2,4-dimethoxypyrimidin-5-yl)hydrazine-1,2-dicarboxylate
Quantity
453 g
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
2.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure, NH3 4 N (2 L)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
CH2Cl2 (2 L) was added
FILTRATION
Type
FILTRATION
Details
the suspension was filtrated off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The crude product was stirred with Et2O (2 L) at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtrated off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(N)C=1C(=NC(=NC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 864 mmol
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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